Cas no 898423-70-6 (N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide)

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound featuring a tetrahydroquinoline core modified with an acetyl group and a 3-(4-methoxyphenyl)propanamide substituent. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The presence of the methoxyphenyl moiety may enhance lipophilicity and binding affinity, while the acetyl group could influence metabolic stability. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound’s purity and stability under standard conditions further support its suitability for research applications in drug discovery and development.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide structure
898423-70-6 structure
Product Name:N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide
CAS No:898423-70-6
MF:C21H24N2O3
MW:352.426865577698
CID:5482490
Update Time:2025-10-29

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanamide, N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)-4-methoxy-
    • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide
    • Inchi: 1S/C21H24N2O3/c1-15(24)23-13-3-4-17-8-9-18(14-20(17)23)22-21(25)12-7-16-5-10-19(26-2)11-6-16/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,25)
    • InChI Key: JDECCZMZYNWENR-UHFFFAOYSA-N
    • SMILES: C1(CCC(NC2=CC3=C(C=C2)CCCN3C(C)=O)=O)=CC=C(OC)C=C1

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide Pricemore >>

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Additional information on N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide: A Comprehensive Overview

The compound with CAS No 898423-70-6, known as N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its intricate structure, which combines a tetrahydroquinoline moiety with a propanamide group substituted by a methoxyphenyl ring. Recent studies have highlighted its potential applications in drug development and material science.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide is synthesized through a multi-step process involving advanced organic synthesis techniques. The molecule's structure is particularly notable for its tetrahydroquinoline core, which is a common scaffold in many bioactive compounds. The acetyl group attached to the nitrogen atom further enhances the molecule's stability and bioavailability. Recent research has demonstrated that this compound exhibits promising antioxidant and anti-inflammatory properties, making it a potential candidate for therapeutic interventions in chronic diseases such as neurodegenerative disorders and cardiovascular diseases.

The methoxyphenyl group attached to the propanamide chain introduces additional electronic and steric effects that influence the compound's pharmacokinetic properties. Studies have shown that this substitution pattern enhances the molecule's solubility in biological membranes, thereby improving its ability to cross cellular barriers. Furthermore, the compound has been found to interact with key cellular pathways involved in inflammation and oxidative stress, providing a mechanistic basis for its therapeutic potential.

Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide with various biological targets. These studies have revealed that the compound binds effectively to several protein receptors associated with inflammatory responses and oxidative stress. Such findings underscore its potential as a lead compound for drug discovery programs targeting conditions such as arthritis and Alzheimer's disease.

In addition to its pharmacological applications, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has also been explored for its role in material science. Its unique electronic properties make it a candidate for use in organic electronics and advanced materials. Researchers have investigated its ability to form self-assembled monolayers and its potential as a component in organic photovoltaic devices.

Despite its promising properties, further research is needed to fully elucidate the mechanisms underlying the biological activity of N-(1-acetyl-1,2,3,tetrahydroquinolin -7 - yl ) - 3 - ( 4 - methoxyphenyl ) propanamide. Ongoing studies are focused on optimizing its bioavailability and minimizing potential side effects. Collaborative efforts between chemists and biologists are expected to yield new insights into this compound's therapeutic potential.

In conclusion,N -( 1 - acetyl - 1 , 2 , 3 , 4 - tetrahydro quinolin - 7 - yl ) - 3 - ( 4 - methoxy phenyl ) pro pan amide represents a fascinating example of how complex organic molecules can be harnessed for diverse applications in medicine and materials science. As research continues to uncover its full potential,CAS No 898423 -70 -6 will undoubtedly play an increasingly important role in advancing both fields.

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